molecular formula C14H9N3O3S B11068031 2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B11068031
M. Wt: 299.31 g/mol
InChI Key: VHSMGPLJVRHHCW-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a pyridothiazinone core, which contributes to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of benzo[c][1,2]dithiol-3-ones with amidines. Triphenylphosphine is often used as an activating reagent to facilitate the ring-opening of benzo[c][1,2]dithiol-3-ones via S-S bond cleavage, leading to the formation of the desired thiazinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as toluene and DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or additional rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with various biological targets, while the pyridothiazinone core contributes to its binding affinity and specificity. The compound has been shown to induce apoptosis and cause cell cycle arrest, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzodioxole and pyridothiazinone moieties, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H9N3O3S

Molecular Weight

299.31 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C14H9N3O3S/c18-12-9-2-1-5-15-13(9)21-14(17-12)16-8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2,(H,16,17,18)

InChI Key

VHSMGPLJVRHHCW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=O)C4=C(S3)N=CC=C4

Origin of Product

United States

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